Acidocin B
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
IYWIADQFGIHLATGTARKLLDAVASGASLGTAFAAILGVTLPAWALAAAGALGATAA |
Origin of Product |
United States |
Ii. Structural Elucidation and Molecular Architecture of Acidocin B
Primary Structure Determination and Amino Acid Sequence Analysis
Initial analyses aimed to determine the linear sequence and length of the Acidocin B peptide chain, followed by investigations into its unexpected circular topology.
The circular nature of this compound was definitively established through the application of mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and tandem mass spectrometry (MS/MS) sequencing. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgasm.orgrcsb.orgacs.org MALDI-TOF MS analysis provided a molecular weight measurement that was consistent with a circular peptide. ualberta.caasm.orgasm.org The observed mass was approximately 18 Da lower than the theoretical mass of a linear peptide with the same amino acid composition, a difference attributed to the loss of a water molecule during the head-to-tail cyclization process. ualberta.caasm.orgasm.org Further confirmation was obtained through MS/MS sequencing of peptide fragments generated by enzymatic digestion. ualberta.canih.govasm.org Analysis of these fragments allowed for the identification of the peptide bond linking the original N- and C-termini, thereby confirming the cyclic structure. ualberta.canih.govasm.org
Early reports on this compound suggested a peptide chain composed of 59 amino acid residues. However, subsequent and more precise mass spectrometry analysis revised this count. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgasm.orgrcsb.orgacs.org Mass analysis consistently indicated that mature this compound is comprised of 58 amino acid residues. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgasm.orgrcsb.orgacs.org The experimentally determined molecular mass of approximately 5,621.5 Da (or 5,622.5 m/z) strongly supported the revised count of 58 residues. scite.ainih.govnih.govasm.orgasm.orgrcsb.orgacs.org
Table 1: this compound Amino Acid Count and Molecular Mass
| Feature | Initial Report | Revised Finding | Method Used |
| Amino Acid Count | 59 | 58 | Mass Spectrometry |
| Molecular Mass (Da) | - | ~5621.5 | MALDI-TOF MS |
The circular structure of this compound is formed by the creation of a peptide bond that links the carboxyl terminus to the amino terminus of the peptide chain. nih.govbiorxiv.org This head-to-tail ligation is a post-translational modification that occurs during the maturation of the bacteriocin (B1578144) from a linear precursor peptide. scite.ainih.govbiorxiv.orgoup.com The specific site of this circularizing peptide bond formation and the cleavage site of the leader peptide from the precursor were identified through detailed MS/MS analysis of peptide fragments. ualberta.canih.govasm.org
Three-Dimensional Solution Structure Analysis
Beyond the primary sequence and circularity, understanding the biological function of this compound necessitates the determination of its three-dimensional structure in a relevant environment.
Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary technique employed to elucidate the three-dimensional solution structure of this compound. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgrcsb.orgacs.orgresearchgate.net To mimic the membrane environment where bacteriocins typically exert their activity, NMR data for this compound were acquired in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgrcsb.orgresearchgate.netresearchgate.net This approach allows for the study of the peptide's conformation in a membrane-like setting, which is crucial for understanding its interaction with target cell membranes.
The NMR studies revealed that the solution structure of this compound is characterized by a significant alpha-helical content. The peptide folds into a structure comprising four α-helices. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgrcsb.orgresearchgate.netresearchgate.net These helices are arranged to form a compact, globular bundle. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgrcsb.orgresearchgate.netresearchgate.net A notable feature of this structural topology is the presence of a central pore. ualberta.cascite.ainih.govnih.govasm.orgualberta.caasm.orgrcsb.org The four alpha-helices are described as being of similar length. scite.ainih.govnih.govasm.orgasm.orgrcsb.org This arrangement results in an alpha-helical bundle structure that encloses a hydrophobic core. researchgate.netresearchgate.net
Table 2: this compound Structural Features from NMR Analysis
| Structural Feature | Description |
| Secondary Structure | Four α-helices |
| Tertiary Structure | Compact, globular bundle |
| Key Feature | Presence of a central pore |
| Helical Arrangement | Helices of similar length, forming a hydrophobic core |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Validation
Circular Dichroism (CD) spectroscopy has been employed to analyze the secondary structure content of this compound and to identify suitable solvent conditions for structural studies. CD spectra of this compound recorded in the presence of detergent micelles, such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (B1670865) (DPC), indicated a significant alpha-helical content. um.edu.mynih.gov Specifically, in SDS micelles, this compound exhibited an alpha-helical content of 56%. um.edu.my This high degree of helicity in membrane-mimicking environments is consistent with the peptide's interaction with cellular membranes. um.edu.mynih.gov In aqueous solutions, the CD spectrum suggested a combination of random coil and beta-secondary structures, with the alpha-helical proportion increasing upon the addition of membrane-mimicking micelles. nih.govnih.gov
| Solvent Condition | Estimated α-Helical Content (%) |
|---|---|
| SDS micelles | 56 |
| DPC micelles | Similar to SDS |
| Aqueous solution | Lower (random coil/beta structures) |
Table 1: Estimated alpha-helical content of this compound under different solvent conditions based on CD spectroscopy. um.edu.mynih.govnih.gov
Computational Modeling for Structural Refinement (e.g., PyMOL, APBS)
Computational modeling tools have played a role in the refinement and visualization of the this compound structure. Following experimental determination, software like PyMOL has been utilized to generate figures illustrating the three-dimensional structure and to visualize surface properties, including hydrophobic maps. um.edu.mynih.gov Adaptive Poisson-Boltzmann Solver (APBS), often used in conjunction with PDB2PQR, has been applied for calculating the electrostatic potential surface of this compound. um.edu.mynih.govmdpi.comresearchgate.net These computational approaches aid in understanding the spatial arrangement of residues and the distribution of charges and hydrophobic regions on the peptide surface. um.edu.mynih.gov
Comparative Structural Biology of this compound
Comparative structural analysis of this compound with other circular bacteriocins provides context for its unique features and classification within the broader family of these peptides. fluoroprobe.comresearchgate.netum.edu.myspringermedizin.decmdm.twresearchgate.net
Comparison with Other Subgroup II Circular Bacteriocins (e.g., Gassericin A, Butyrivibriocin AR10)
This compound is classified within Subgroup II of circular bacteriocins, a group characterized by lower isoelectric points (around 7 or lower) and higher hydrophobicity compared to Subgroup I. fluoroprobe.comnih.govresearchgate.netcmdm.twresearchgate.netnih.govnih.govmdpi-res.com Other known members of this subgroup include Gassericin A and Butyrivibriocin AR10. um.edu.mynih.govmdpi-res.com this compound shares high amino acid sequence similarity with Gassericin A, with approximately 98% identity at the precursor level. um.edu.my Butyrivibriocin AR10 also shows significant sequence identity to the this compound precursor, around 47%. um.edu.my Homology modeling, using the elucidated this compound structure as a template, suggests that Gassericin A and Butyrivibriocin AR10 likely share similar folding patterns and surface properties with this compound. um.edu.myresearchgate.net This structural resemblance among Subgroup II members is consistent with their shared biochemical characteristics. cmdm.twresearchgate.netnih.govnih.govmdpi-res.com
| Subgroup II Bacteriocin | Amino Acid Identity to this compound Precursor (%) |
|---|---|
| Gassericin A | ~98 |
| Butyrivibriocin AR10 | ~47 |
Table 2: Amino acid sequence identity of other Subgroup II circular bacteriocins relative to the this compound precursor. um.edu.my
Analysis of Hydrophobic and Electrostatic Surface Properties
Analysis of the surface properties of this compound reveals a distribution of hydrophobic and electrostatic patches. The hydrophobic surface map indicates the presence of two distinct hydrophilic regions, but substantial portions of the surface are hydrophobic. um.edu.mynih.gov The electrostatic potential surface map shows several anionic and cationic areas, with the majority of the exposed surface being uncharged. um.edu.mynih.gov This is consistent with the relatively low number of charged amino acid residues in this compound (two anionic and three cationic). um.edu.my The helices within this compound exhibit varying degrees of amphipathicity; while Helix 1 is amphipathic, Helices 2 and 4 are less so, being primarily composed of hydrophobic residues, and Helix 3 is entirely hydrophobic. um.edu.my This predominantly hydrophobic and uncharged surface character of this compound and other Subgroup II bacteriocins contrasts with the highly cationic surfaces characteristic of many Subgroup I circular bacteriocins. cmdm.twresearchgate.net
Iii. Biosynthesis and Genetic Determinants of Acidocin B Production
Localization of Acidocin B Genetic Information
The genetic determinants for this compound production are not located on the chromosome of Lactobacillus acidophilus M46 but are instead found on an extrachromosomal plasmid.
To conclusively establish the role of pCV461 in this compound production, plasmid curing experiments were conducted. oup.com These experiments involve eliminating the plasmid from the host bacterium. The loss of the pCV461 plasmid from Lactobacillus acidophilus M46 resulted in the inability of the cured strain to produce this compound. oup.comscite.ai However, the loss of this plasmid did not affect the immunity of the strain to externally applied this compound. oup.comscite.ai
Further confirmation was obtained through gene transfer experiments. The pCV461 plasmid was marked with an erythromycin (B1671065) resistance gene, and this recombinant plasmid was introduced into a non-producing mutant strain of L. acidophilus M46A2 and also into Lactobacillus plantarum. The resulting transformants gained the ability to produce this compound, unequivocally demonstrating that the genetic determinants for its production are encoded on the pCV461 plasmid. oup.com
Identification and Characterization of the this compound Gene Cluster
Detailed molecular analysis of the pCV461 plasmid has led to the identification and characterization of the specific gene cluster responsible for this compound biosynthesis.
DNA sequence analysis of a 4 kb fragment from the pCV461 plasmid revealed the presence of several open reading frames (ORFs). nih.govmicrobiologyresearch.org One of these, designated acdB, was identified as the structural gene encoding the this compound precursor peptide. nih.gov The initial analysis identified three consecutive ORFs that could potentially code for peptides of 60, 91, and 114 amino acids, and a fourth ORF in the opposite direction that could encode a 59-amino acid peptide. nih.gov The middle ORF, acdB, was confirmed to be the gene for this compound by comparing the deduced amino acid sequence with the amino acid composition of the purified bacteriocin (B1578144). nih.govmicrobiologyresearch.org
A more recent and complete sequencing of a 3,537 bp region surrounding the acdB gene identified a larger gene cluster, named aciBCADITE. nih.gov The characteristics of the proteins encoded by this cluster have been detailed and are presented in the table below. nih.gov
| Gene | Encoded Protein | Putative Function |
| aciB | AciB | ABC transporter |
| aciC | AciC | Accessory protein to ABC transporter |
| aciA | AciA | This compound precursor peptide |
| aciD | AciD | Unknown |
| aciI | AciI | Immunity protein |
| aciT | AciT | ATP-binding protein |
| aciE | AciE | Unknown |
This table summarizes the genes within the this compound gene cluster and their putative functions.
The organization and sequence of the this compound gene cluster show a high degree of similarity to the gene clusters of other circular bacteriocins, most notably gassericin A, which is produced by Lactobacillus gasseri. nih.gov The aciBCADITE gene cluster is analogous in its composition and arrangement to the gassericin A gene cluster. nih.gov This homology suggests a common evolutionary origin and a similar mechanism for the biosynthesis and maturation of these circular bacteriocins. nih.govresearchgate.net
Mechanisms of this compound Maturation and Post-Translational Modification
This compound is synthesized as a linear precursor peptide that undergoes significant post-translational modifications to become a mature, active, and circular bacteriocin. nih.gov The precursor peptide, encoded by the acdB (or aciA) gene, is initially synthesized with an N-terminal leader peptide. nih.gov
The maturation process involves the proteolytic cleavage of this leader peptide. nih.gov Following the removal of the leader sequence, a head-to-tail cyclization occurs, where a peptide bond is formed between the newly exposed N-terminus and the C-terminus of the peptide. nih.gov This circularization is a key feature of this compound and contributes to its stability. nih.gov Mass spectrometry analysis has confirmed the circular nature of this compound, revealing it to be composed of 58 amino acids, in contrast to the initially reported linear 59-amino acid peptide. nih.gov The entire process, from the synthesis of the precursor to the secretion of the mature circular bacteriocin, is facilitated by the proteins encoded within the aciBCADITE gene cluster, including transport and processing machinery. nih.gov
Ribosomal Synthesis of Precursor Peptide
This compound is synthesized on the ribosome as a precursor peptide, pre-acidocin B. This initial peptide is genetically encoded by the aciB gene. The precursor consists of two main parts: an N-terminal leader peptide and a C-terminal pro-peptide, which will ultimately form the mature bacteriocin. The ribosomal origin of this compound classifies it as a ribosomally synthesized and post-translationally modified peptide (RiPP). The genetic information for this precursor is a key element in the biosynthesis of the final, active compound.
Leader Peptide Cleavage and N- to C-Terminal Ligation
Following ribosomal synthesis, the pre-acidocin B peptide undergoes significant post-translational modifications to become the mature, circular bacteriocin. A crucial step in this process is the cleavage of the leader peptide from the pro-peptide. This cleavage is followed by a head-to-tail ligation, where the newly freed N-terminus of the pro-peptide is covalently linked to its C-terminus, forming a circular structure. This cyclization is a hallmark of circular bacteriocins and is essential for the stability and activity of this compound. The precise mechanism of this ligation is a subject of ongoing research, but it is a critical step in the maturation of the bacteriocin.
Putative Involvement of Specific Enzymes (e.g., Asparagine Endopeptidase)
The enzymatic machinery responsible for the cleavage and ligation of this compound is not yet fully characterized, but studies suggest the involvement of specific enzymes. One proposed mechanism involves an asparagine endopeptidase-like enzyme. These enzymes are known to catalyze the cleavage of peptide bonds C-terminal to asparagine residues, which could play a role in the processing of the pre-acidocin B peptide. The involvement of such an enzyme would provide a specific mechanism for the precise cleavage required to generate the mature N- and C-termini for subsequent ligation. Further research is needed to definitively identify and characterize the specific enzymes involved in the biosynthesis of this compound.
Secretion Pathways of Mature this compound (e.g., ABC Transporter, Accessory Proteins)
Once the mature, circular this compound is formed within the producer cell, it must be secreted into the extracellular environment to exert its antimicrobial activity. This secretion is an active process that relies on a dedicated transport system. The genetic operon for this compound production typically includes genes encoding an ABC (ATP-binding cassette) transporter. This transporter is a membrane-bound protein complex that utilizes the energy from ATP hydrolysis to pump the mature bacteriocin out of the cell. In addition to the ABC transporter, accessory proteins are also often required for the efficient secretion of this compound. These accessory proteins may assist in recognizing the mature bacteriocin and guiding it to the transporter complex.
Immunity Mechanisms of Producer Strains to this compound
To protect themselves from the antimicrobial action of the this compound they produce, the producer strains possess a specific immunity mechanism. This self-protection is conferred by a dedicated immunity protein, which is typically encoded by a gene located within the same operon as the bacteriocin itself. The immunity protein is believed to be a membrane-associated protein that interacts with the cell membrane, preventing the bacteriocin from disrupting the membrane integrity of the producer cell. The exact mechanism of this immunity is still under investigation but is crucial for the survival of the Lactobacillus acidophilus strain that produces this compound.
Iv. Mechanism of Antimicrobial Action of Acidocin B
Interactions with Target Bacterial Membranes
Acidocin B, like many other bacteriocins, exerts its lethal effect by targeting and disrupting the integrity and function of the bacterial cytoplasmic membrane. researcherslinks.comresearcherslinks.comnih.govoiirj.orgpsu.edumdpi.com The amphiphilic nature of bacteriocins, including this compound, is believed to facilitate their interaction with the lipid bilayer of the cell membrane. researchgate.netpsu.eduweebly.com
Pore Formation and Membrane Permeabilization
A key mechanism of action for this compound involves the formation of pores in the cytoplasmic membrane of sensitive bacteria. researchgate.netresearcherslinks.comresearcherslinks.comnih.govfrontiersin.orgoup.comnih.gov This pore formation increases the permeability of the membrane, disrupting its barrier function. researcherslinks.comresearcherslinks.comnih.govfrontiersin.org The structure of this compound, with its four α-helices forming a bundle with a central pore, supports this mechanism. nih.govasm.org Pore formation is considered crucial for the bactericidal activity against the cell membrane. researcherslinks.comresearcherslinks.com Some studies suggest that pore formation by bacteriocins like this compound can occur through a "barrel-stave" mechanism, where monomers insert into the membrane and aggregate to form a pore. weebly.comnih.gov
Dissipation of Membrane Potential and pH Gradients
The formation of pores by this compound leads to the dissipation of the membrane potential and the pH gradient across the bacterial membrane. frontiersin.orgoup.comnih.govnih.gov These gradients are essential components of the protonmotive force (PMF), which is vital for various cellular processes. oup.comnih.govscielo.br The disruption of these gradients by this compound collapses the PMF. oup.comnih.govscielo.brasm.org Studies on acidocin 8912, a related bacteriocin (B1578144), have shown that it dissipates both the membrane potential and the pH gradient in sensitive cells. oup.com Similarly, acidocin J1132, another L. acidophilus bacteriocin, causes complete collapse of the pH gradient and a significant reduction in membrane potential in a concentration-dependent manner. asm.org
Effects on Protonmotive Force-Dependent Processes (e.g., Amino Acid Transport)
The dissipation of the protonmotive force by this compound directly impacts cellular processes that rely on this electrochemical gradient. oup.comnih.govasm.org One significant effect is the inhibition of protonmotive force-dependent transport systems, such as amino acid transport. oup.comnih.govnih.govasm.org Studies on acidocin 8912 demonstrated that it affected protonmotive force-dependent processes like amino acid transport in Lactobacillus casei cells. oup.com Acidocin J1132 also affects PMF-dependent processes, including amino acid transport, and causes efflux of preaccumulated amino acids. nih.govasm.org The blockage of active transport mechanisms further contributes to the disruption of cellular homeostasis and ultimately leads to cell death. nih.govscielo.br
Cellular Consequences of this compound Activity
The membrane-disrupting activity of this compound triggers a series of detrimental cellular consequences.
Release of Essential Intracellular Ions and Low-Molecular-Weight Substances
Pore formation by this compound results in increased membrane permeability, leading to the leakage of essential intracellular components. researchgate.netresearcherslinks.comresearcherslinks.comfrontiersin.orgscielo.br This includes the efflux of vital intracellular ions, such as potassium (K⁺), and low-molecular-weight substances like amino acids and ATP. researchgate.netresearcherslinks.comfrontiersin.orgnih.govscielo.br The loss of these molecules is detrimental to the cell, disrupting metabolic processes and energy production. scielo.br Cationic antimicrobial peptides, like bacteriocins, disrupt bacterial membranes, allowing the free exchange of intracellular and extracellular contents. researcherslinks.comresearcherslinks.com
Destabilization of Cell Wall and Bactericidal Lysis
While the primary target of this compound is the cell membrane, the disruption of membrane integrity can indirectly affect the cell wall, particularly in Gram-positive bacteria which have a thick peptidoglycan layer. Some research on acidocin 1B, a different bacteriocin from L. acidophilus, suggests its mode of action involves destabilizing the cell wall, leading to bactericidal lysis. oiirj.orgweebly.comresearchgate.net This destabilization can result in the rupture of cells and the escape of cellular contents, a process observed as cell lysis. weebly.comresearchgate.net Electron microscopy studies of Staphylococcus aureus treated with acidocin showed degradation of the membrane structure and increased permeability, ultimately leading to cell death and lysis. researcherslinks.comresearcherslinks.com The combined effects of membrane permeabilization, loss of essential molecules, and potential cell wall destabilization culminate in the bactericidal activity of this compound. researcherslinks.comresearcherslinks.comnih.govfrontiersin.orgweebly.comsrce.hr
Impact on Intracellular Organization and Nucleic Acid Integrity
The mode of action of this compound involves damaging cell membrane integrity, which subsequently alters cell morphology and intracellular organization. researchgate.net Studies on the effect of acidocin purified from Lactobacillus acidophilus on Staphylococcus aureus have indicated that acidocin treatment leads to changes in the cell surface morphology and internal structure of the target bacteria. researcherslinks.com This suggests that the cell membrane permeability of S. aureus is altered by acidocin. researcherslinks.com
Furthermore, research suggests that acidocin treatment can lead to the destruction of nucleic acids and the disappearance and vacuolization of intracellular components in Staphylococcus aureus cells. researcherslinks.com The rupture of the cell membrane caused by acidocin may result in the leakage of DNA from the cell. researcherslinks.com Some research indicates that bacteriocins may not exclusively interact with the cell membrane but can also directly interfere with the nucleic acid synthesis mechanism. researchgate.net
V. Antimicrobial Spectrum and Activity Profiling of Acidocin B
Inhibitory Activity Against Gram-Positive Bacteria
Acidocin B has demonstrated inhibitory effects against several significant Gram-positive bacterial species. asm.orgscite.ainih.gov
Listeria monocytogenes
Listeria monocytogenes, a notable foodborne pathogen, is among the bacteria inhibited by this compound. researchgate.netasm.orgscite.ainih.gov Studies have reported this compound's activity against specific strains such as Listeria monocytogenes L2. researchgate.netasm.orgscite.ai The antibacterial activity against L. monocytogenes has been observed with increasing concentrations of this compound, leading to a reduction in cell count. humanjournals.com Pure acidocin has been shown to have a bactericidal effect against L. monocytogenes, with complete killing observed at a concentration of 320 AU/ml after 4 hours of incubation in one study. humanjournals.com
Clostridium sporogenes
This compound is particularly inhibitory towards Clostridium sporogenes. researchgate.netasm.orgscite.ainih.govnih.gov This activity is considered more pronounced compared to its inhibition of other Lactobacillus species. academicjournals.org The bacteriocin (B1578144) has been reported to inhibit Clostridium sporogenes C22/10. researchgate.netasm.orgscite.ai
Brochothrix thermosphacta
Brochothrix thermosphacta, a common spoilage organism, is also susceptible to the activity of this compound. researchgate.netasm.orgscite.ainih.govnih.gov this compound produced by L. acidophilus M46 has been shown to inhibit Brochothrix thermosphacta 39. researchgate.netasm.orgscite.ai
Lactobacillus fermentum
This compound demonstrates activity against Lactobacillus fermentum. nih.gov However, its activity spectrum within the Lactobacillus genus is described as very narrow, affecting only a few strains. academicjournals.orgnih.gov The gene encoding immunity to this compound was deduced from the ability of a plasmid fragment harbouring this gene to confer immunity upon transformation of L. fermentum NCK127. nih.gov
Lactobacillus delbrueckii subsp. bulgaricus
Lactobacillus delbrueckii subsp. bulgaricus is another Lactobacillus species against which this compound has shown inhibitory activity. nih.gov This bacterium has been used as an indicator strain in studies involving bacteriocins from Lactobacillus gasseri, which are structurally related to this compound. asm.orgbiorxiv.org
Staphylococcus aureus
This compound has been reported to exhibit inhibitory activity against Staphylococcus aureus. asm.orgresearchgate.net Research indicates that purified acidocin can have significant activity against S. aureus, including strains that produce thick biofilms. researcherslinks.comresearcherslinks.com Studies have investigated the effect of acidocin on the cell membrane of S. aureus, suggesting pore formation as a mechanism for its bactericidal activity. researcherslinks.comresearcherslinks.com Increasing concentrations of acidocin have been shown to decrease bacterial counts of S. aureus. humanjournals.comresearcherslinks.com Complete killing of S. aureus cells was observed at a concentration of 320 AU/ml of acidocin after 4 hours in one study. humanjournals.com
Data Table: Inhibitory Activity of this compound Against Select Gram-Positive Bacteria
| Target Bacterium | Strain/Notes | Observed Activity / Effect | Source(s) |
| Listeria monocytogenes | L2 | Inhibited | researchgate.netasm.orgscite.ai |
| Listeria monocytogenes | Not specified | Bactericidal effect, complete killing at 320 AU/ml (4 hours) | humanjournals.com |
| Clostridium sporogenes | C22/10 | Inhibited, notably inhibitory | researchgate.netasm.orgscite.aiacademicjournals.orgnih.gov |
| Brochothrix thermosphacta | 39 | Inhibited | researchgate.netasm.orgscite.ai |
| Lactobacillus fermentum | NCK127 (used in immunity studies) | Inhibited (narrow spectrum within genus) | nih.govacademicjournals.orgnih.gov |
| Lactobacillus delbrueckii subsp. bulgaricus | Not specified (used as indicator strain) | Inhibited | nih.govasm.orgbiorxiv.org |
| Staphylococcus aureus | Biofilm-producing strains | Significant activity, decreased bacterial count, cell lysis, pore formation | researcherslinks.comresearcherslinks.com |
| Staphylococcus aureus | Not specified | Inhibited, bactericidal effect, complete killing at 320 AU/ml (4 hours) | asm.orghumanjournals.comresearchgate.net |
Bacillus cereus
Research indicates that this compound demonstrates activity against Bacillus cereus. Studies have shown significant antibacterial effects of acidocin derived from Lactobacillus acidophilus M1 against Bacillus cereus ATCC 14579 nih.govresearchgate.net. The total activity of acidocin from L. acidophilus M1 against B. cereus was reported as 300,000 AU/ml researchgate.net. Another study also highlighted the sensitivity of spore-forming bacteria, including B. cereus, to bacteriocins produced by L. acidophilus strains academicjournals.org. Furthermore, a bacteriocin from Lactobacillus acidophilus DSM 20079, described as a small peptide with a molecular mass of 6.6 kDa, also exhibited strong antibiofilm activity against the foodborne pathogen Bacillus cereus researchgate.net.
Observations on Activity Against Other Microorganisms (e.g., Gram-Negative Bacteria)
This compound's antimicrobial spectrum primarily targets Gram-positive bacteria. It has been reported to be active against Listeria monocytogenes, Clostridium sporogenes, Brochothrix thermosphacta, Lactobacillus fermentum, and Lactobacillus delbrueckii subsp. bulgaricus oup.com. However, it is generally inactive against most other Lactobacillus species oup.com.
Regarding Gram-negative bacteria, bacteriocins from lactic acid bacteria are not frequently active against this group due to the permeability barrier of their outer membrane scielo.br. While some studies have reported bacteriocin activity against Gram-negative bacteria, this compound is typically not effective against them scielo.br. For instance, enterocin (B1671362) ON 157, another bacteriocin, showed no activity against Gram-negative bacterial species scielo.br. Similarly, nisin, a well-known bacteriocin, is generally ineffective against Gram-negative bacteria unless used at high concentrations or combined with agents like EDTA that can affect the outer membrane scielo.brwikipedia.orgatamanchemicals.com. However, one source mentions that this compound has antibacterial activity against both Gram-positive and Gram-negative bacteria . Another study on "acidocin 1B" (which may be distinct from this compound) produced by Lactobacillus acidophilus GP1B, showed profound inhibitory activity against Gram-negative bacteria, including Yersinia enterocolitica, and its mode of action involved destabilizing the cell wall researchgate.netnih.govkoreascience.kr. A different acidocin, "acidocin 4356" from L. acidophilus ATCC 4356, demonstrated antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, inhibiting the growth of P. aeruginosa by more than 80% asm.org. It is important to note that these might be different bacteriocins also named "acidocin" and not this compound (produced by strain M46).
Vi. Advanced Research and Engineering of Acidocin B
Structure-Function Relationship Studies
Investigating the relationship between the structural features of Acidocin B and its biological activity is fundamental for rational design approaches. Research in this area explores the roles of specific structural components and the effects of modifications on antimicrobial function.
Mutational Analysis of Alpha-Helices
Mutational analysis involving the exchange of α-helices between different circular bacteriocins has been employed to understand the contribution of these structural elements to biosynthesis and bioactivity. In studies comparing circularin A (a subgroup I bacteriocin) and this compound, replacing α-helices in circularin A with corresponding helices from this compound generally resulted in a significant reduction or complete loss of antimicrobial activity against the indicator strain Lb. sake ATCC 15521. nih.gov This suggests that the specific sequence and structural integrity of the α-helices within this compound are critical for its function and that direct helix replacements between subgroups may disrupt essential interactions required for activity. This compound's structure is defined by four α-helices of similar length arranged in a globular bundle. rcsb.org
Effects of Disulfide Bond Introductions
While this compound does not naturally contain disulfide bonds, the impact of introducing such structural constraints has been investigated in related circular bacteriocins. Studies on circularin A demonstrated that the introduction of cysteine residues for potential disulfide bond formation typically led to a substantial decrease in bacteriocin (B1578144) biosynthesis and/or bioactivity. nih.govresearchgate.net This finding highlights the importance of maintaining the dynamic flexibility of the α-helices for the proper function of circularin A. In contrast to peptides stabilized by disulfide bridges like saposin-C, circular bacteriocins such as this compound rely more on hydrophobic side-chain interactions resulting from circularization for structural stability. researchgate.net
Impact of Truncation and Amino Acid Substitution on Antimicrobial Activity
Truncation and amino acid substitution are valuable tools for modifying peptide characteristics and activity. Research on Acidocin J1132β, a related bacteriocin from Lactobacillus acidophilus, has shown that specific modifications through truncation and amino acid substitution can lead to peptide derivatives with significantly enhanced antimicrobial activity against target pathogens. tu.ac.thnih.gov For instance, a modified derivative of Acidocin J1132β, designated A11, exhibited markedly improved activity against Salmonella enterica serovar Typhimurium compared to the original peptide. tu.ac.thnih.gov This enhanced activity was associated with the derivative's tendency to form an α-helical structure in environments mimicking negatively charged bacterial membranes, suggesting a correlation between induced secondary structure and antimicrobial function. tu.ac.th While detailed studies on truncation and amino acid substitution specifically on this compound were not extensively described in the provided sources, the successful engineering of related acidocins using these methods indicates their potential applicability for modifying this compound to improve its potency or broaden its inhibitory spectrum. tu.ac.thnih.gov
Rational Design and Synthesis of this compound Derivatives
Insights from structure-function studies guide the rational design and synthesis of this compound derivatives with improved or novel properties.
Strategies for Enhanced Antimicrobial Activity
Rational design strategies to enhance the antimicrobial activity of bacteriocins, including potential modifications to this compound, often involve manipulating structural and physicochemical parameters critical for interaction with target cells. Based on research on Acidocin J1132β and other antimicrobial peptides, strategies may include:
Modifying the net charge to improve electrostatic interactions with negatively charged bacterial membranes. mdpi.com
Optimizing the balance between hydrophobicity and amphipathicity to facilitate membrane insertion and disruption. mdpi.comasm.org
Designing for increased propensity to form or maintain α-helical structures upon encountering the bacterial membrane. tu.ac.th
Introducing modifications that could potentially expand the target spectrum, possibly including Gram-negative bacteria which are often resistant to many bacteriocins. tu.ac.thnih.gov
The successful development of Acidocin J1132β derivatives with enhanced activity against Gram-negative pathogens illustrates the potential of these targeted modification strategies. tu.ac.thnih.gov
Development of Modified Peptide Analogs
The development of modified peptide analogs of this compound involves the synthesis of peptides incorporating the designed amino acid substitutions, truncations, or other modifications. These analogs are then rigorously evaluated for their antimicrobial potency, spectrum of activity, stability, and other relevant characteristics. The aim is to create novel peptides that surpass the native this compound in desired attributes. The process involves using structural and functional data to guide the design of new peptide sequences, followed by their synthesis and biological characterization. nih.govualberta.ca The successful engineering of modified Acidocin J1132β analogs with improved activity against specific bacterial strains demonstrates the feasibility of this approach for acidocin-like bacteriocins, providing a framework for similar efforts with this compound. tu.ac.thnih.gov
Advanced Research and Engineering of this compound 6.3. Heterologous Expression Systems for this compound Production
Heterologous expression of bacteriocins like this compound is a critical area of research aimed at overcoming the limitations of low yields and complex purification processes associated with production from native strains frontiersin.org. While this compound is naturally produced by Lactobacillus acidophilus M46, its production is encoded on the plasmid pCV461 scite.ainih.gov. The genetic determinants for this compound production, including the structural gene (acdB), immunity protein gene, and genes for a dedicated secretion machinery, are typically clustered together capes.gov.brmdpi.com.
The choice of a heterologous expression system for bacteriocins is influenced by factors such as the presence of post-translational modifications and disulfide bonds frontiersin.org. This compound is a circular bacteriocin, belonging to Class IIc, and is synthesized as a precursor peptide that undergoes cleavage and circularization mdpi.comresearchgate.netnih.gov. Unlike many other Class II bacteriocins with a double-glycine leader peptide, circular bacteriocins like this compound have leader peptides that are highly variable in length and sequence, making their role in biosynthesis and secretion less predictable mdpi.comfrontiersin.org. This compound has been reported to be secreted via a signal peptide-dependent general secretory (Sec) system in its native host researchgate.net.
Research has explored the potential of using alternative hosts, such as Escherichia coli and other lactic acid bacteria (LAB), for heterologous expression of bacteriocins frontiersin.orgfrontiersin.org. E. coli strains, particularly those deficient in proteases like Lon and OmpT (e.g., E. coli BL21 (DE3) and its derivatives), are frequently used for bacteriocin expression to minimize degradation frontiersin.org. The possibility of exporting bacteriocins like this compound via the E. coli Sec pathway has been suggested frontiersin.org. However, producing active bacteriocins directly into the culture medium by cloning the entire operon in E. coli has been reported on a limited basis frontiersin.org.
Alternative LAB hosts, such as Lactococcus lactis, are considered safer for food-grade applications and possess the necessary genetic and secretory machinery for efficient LAB bacteriocin production frontiersin.orgfrontiersin.org. Homologous expression of immunity proteins, such as the gassericin A immunity peptide (GaaI) which shares similarity with proteins in the this compound gene locus, in hosts like Lactococcus lactis has shown increased resistance to the corresponding bacteriocin asm.org. This suggests that co-expression of the immunity gene is crucial for successful heterologous production.
The biosynthetic gene cluster of circular bacteriocins, including this compound, typically includes genes for the precursor peptide, an immunity protein, and an ABC transporter potentially involved in secretion and partial immunity frontiersin.org. While the precise mechanisms of heterologous expression of the full this compound system are still under investigation, the genetic similarities between the this compound and gassericin A gene clusters suggest that insights gained from the heterologous expression of gassericin A could be relevant nih.govasm.org.
Detailed research findings on the heterologous expression of this compound specifically are less extensively documented compared to some other bacteriocins. However, studies on the genetic analysis of this compound have identified the relevant open reading frames (ORFs) on plasmid pCV461, including acdB encoding the 59-amino acid precursor peptide nih.govcapes.gov.br. The precursor is thought to be processed to yield the active 58-amino acid circular form nih.gov. The presence of an immunity-protein-encoding gene has also been deduced nih.govcapes.gov.br.
The high sequence similarity of the this compound biosynthetic gene cluster to that of gassericin A, another circular bacteriocin, suggests that expression systems developed for gassericin A could potentially be adapted for this compound nih.govasm.org. Studies on gassericin A have identified a gene locus containing genes similar to those in the this compound locus, and homologous expression of the immunity gene in Lactococcus lactis has been explored asm.org.
Methodological Approaches in this compound Research
The study of this compound, a circular bacteriocin produced by Lactobacillus acidophilus M46, has involved a range of sophisticated methodological approaches for its isolation, purification, and structural characterization. These techniques are crucial for obtaining a pure sample of the peptide and subsequently determining its molecular properties, including mass, sequence, and circular nature.
Purification and Isolation Techniques
The initial steps in this compound research focus on separating the bacteriocin from the complex culture supernatant of its producer strain, Lactobacillus acidophilus M46. This typically involves a series of chromatographic steps exploiting the chemical properties of this compound.
Hydrophobic Interaction Chromatography
Hydrophobic interaction chromatography (HIC) has been a key technique in the purification of this compound. This method separates proteins based on their hydrophobicity. In the case of this compound, which is a peptide with hydrophobic characteristics, HIC columns are utilized to bind the bacteriocin from the culture supernatant. A common approach involves applying the supernatant to a resin, such as Amberlite XAD-16. The bound bacteriocin is then eluted using solutions with decreasing polarity, such as increasing concentrations of isopropanol (B130326) (IPA). For this compound, elution has been successfully achieved using 80% IPA containing 0.1% trifluoroacetic acid (TFA). This step effectively concentrates and partially purifies the bacteriocin from the crude extract nih.govscite.aiasm.orgualberta.ca. A yield of approximately 2.5 mg of this compound per liter of culture has been reported using this method nih.govualberta.ca.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique widely used for the separation and purification of peptides and proteins based on their hydrophobicity wikipedia.orgspringernature.com. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules in the sample are retained more strongly by the stationary phase and are eluted by increasing the concentration of an organic solvent in the mobile phase wikipedia.orgspringernature.com. RP-HPLC has been employed as a subsequent purification step after initial chromatographic methods for this compound ualberta.ca. This technique allows for high-resolution separation, leading to a highly purified preparation of this compound springernature.com. The use of RP-HPLC has been instrumental in obtaining a sample pure enough for detailed structural analysis ualberta.ca.
Other Chromatographic Methods (e.g., Gel Filtration)
While HIC and RP-HPLC are prominently used, other chromatographic methods can also be applied in bacteriocin purification schemes, including gel filtration chromatography (also known as size exclusion chromatography) scielo.br. Gel filtration separates molecules based on their size. Although not as extensively detailed for this compound specifically in the provided snippets, gel filtration has been mentioned in the context of purifying other acidocins and bacteriocins from Lactobacillus acidophilus researcherslinks.comresearcherslinks.comtandfonline.comnih.govoiirj.orgacademicjournals.org. This suggests that size-based separation could potentially be incorporated into a multi-step purification strategy for this compound, depending on the desired purity and the nature of impurities present after initial steps. For instance, gel filtration using Sephadex G-50 or G-25 has been used in the purification of Acidocin 8912 tandfonline.com. Another example includes the use of Superdex Peptide columns for HPLC gel filtration in the purification of Acidocin 1B weebly.com.
Spectroscopic and Spectrometric Techniques
Following purification, spectroscopic and spectrometric techniques are essential for the detailed characterization of this compound, particularly to confirm its molecular mass, sequence, and unique circular structure.
MALDI-TOF Mass Spectrometry for Molecular Mass and Circularity Confirmation
Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS) is a widely used technique for determining the molecular mass of peptides and proteins nih.govmuni.cz. In the study of this compound, MALDI-TOF MS has been crucial for determining its precise molecular weight nih.govscite.aiasm.orgualberta.ca. Analysis of purified this compound by MALDI-TOF MS registered a strong peak at 5622.5 m/z nih.govualberta.ca. This observed mass is approximately 18 Da lower than the theoretical molecular mass of a linear peptide composed of 58 amino acids, which is expected due to the loss of a water molecule during the head-to-tail cyclization that forms a circular peptide bond nih.govualberta.ca. This mass difference provides strong evidence supporting the circular nature of this compound nih.govualberta.caresearchgate.net. The technique is valuable for its speed and sensitivity, allowing for rapid assessment of the purified product nih.govnih.gov.
Tandem Mass Spectrometry (MS/MS) for Sequencing and Cyclization Site Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides and to identify post-translational modifications, including cyclization sites nih.gov. For this compound, MS/MS sequencing has been employed to confirm its amino acid sequence and definitively establish the head-to-tail linkage characteristic of circular bacteriocins nih.govscite.aiasm.orgualberta.ca. By digesting this compound into smaller peptide fragments using proteases like trypsin and chymotrypsin (B1334515) and then analyzing these fragments by LC-MS/MS, researchers achieved a high sequence coverage (e.g., 94.8%) nih.govualberta.ca. Analysis of the resulting fragmentation patterns allowed for the identification of the N- and C-terminal amino acid residues that are joined together in the circular peptide nih.gov. Specifically, fragment analysis has confirmed the peptide bond formation between the terminal residues, thereby verifying the circular structure and the site of cleavage in the precursor peptide during maturation nih.govualberta.ca.
Table 1: Summary of Spectrometric Data for this compound
| Technique | Finding | Citation |
| MALDI-TOF MS | Molecular mass of 5622.5 m/z | nih.govualberta.ca |
| MALDI-TOF MS | Mass consistent with a 58-amino acid peptide with loss of water due to cyclization | nih.govualberta.ca |
| MS/MS Sequencing | Confirmed amino acid sequence | nih.govualberta.ca |
| MS/MS Sequencing | Identified head-to-tail cyclization site | nih.govualberta.ca |
| MS/MS Sequencing | Achieved 94.8% sequence coverage | nih.govualberta.ca |
Table 2: Purification Yield of this compound
| Method | Yield per Liter of Culture | Citation |
| Series of hydrophobic interaction chromatography steps | ~2.5 mg | nih.govualberta.ca |
Vii. Methodological Approaches in Acidocin B Research
Spectroscopic and Spectrometric Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial technique for determining the three-dimensional solution structure of Acidocin B. Initially, this compound was reported as a linear peptide, but subsequent studies using techniques like MALDI-TOF mass spectrometry and MS/MS sequencing revealed its circular nature, composed of 58 amino acid residues. nih.govasm.orgualberta.canih.govualberta.ca This finding prompted structural investigations using NMR.
To overcome solubility issues for NMR studies in buffered aqueous solutions and slightly polar organic solvents, the use of detergent micelles was explored. nih.gov Both SDS (sodium dodecyl sulfate) and DPC (dodecylphosphocholine) solutions were found to completely dissolve this compound. nih.gov SDS micelles were ultimately chosen for the NMR analysis of this compound, as they are considered to better mimic the membranes of target bacteria. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the secondary structure content of proteins and peptides. biorxiv.orgcsbsju.edu It relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins, in the far UV range (180-250 nm). biorxiv.orgcsbsju.edu The CD spectrum in this range is highly dependent on the backbone conformation, providing information about the presence and proportion of secondary structures like alpha-helices, beta-sheets, and random coils. biorxiv.orgcsbsju.edu
CD spectroscopy has been applied to this compound to assess its secondary structure content. Data from CD spectral analysis indicated that this compound is highly structured. nih.gov CD spectroscopic data revealed that the peptide exhibited significant α-helicity in the presence of detergent micelles. nih.gov Specifically, this compound showed approximately 56% and 57% α-helicity in SDS and DPC micelles, respectively. nih.gov These findings from CD spectroscopy are in agreement with the highly structured nature observed in the NMR solution structure, which is composed of four α-helices. nih.govasm.orgualberta.canih.govualberta.cascite.ai
Genetic and Molecular Biology Methodologies
Genetic and molecular biology methodologies have been essential for understanding the biosynthesis and genetic context of this compound production.
DNA Sequencing of Gene Clusters
DNA sequencing has played a critical role in identifying and characterizing the gene cluster responsible for this compound production in Lactobacillus acidophilus M46. Initially, a nucleotide sequence of 2.2 kb around the structural this compound gene on plasmid pCV461 was determined. nih.gov However, due to the high sequence similarity of this compound to gassericin A, a circular bacteriocin (B1578144) encoded by a gene cluster of approximately 3.3 kb, the region surrounding the this compound structural gene was resequenced. nih.gov
A nucleotide sequence of 3,537 bp was obtained through this resequencing effort. nih.gov Analysis of this 3.5-kb nucleotide sequence revealed that the this compound structural gene (aciA) is part of a gene cluster designated aciBCADITE. nih.gov This gene cluster was found to be similar to that of gassericin A. nih.gov The aciA gene encodes the structural bacteriocin peptide. researchgate.net Other genes in the cluster, such as aciT, encode an ATP-binding protein, while aciB, aciC, aciD, aciI, and aciE encode proteins containing putative transmembrane domains. researchgate.net The genetic locus of this compound (acd) shows high nucleotide sequence similarity, approximately 98.4% identity over 2 kb, to the gaa gene locus of gassericin A. asm.org Some of the seven gaa genes are similar to the this compound genes. asm.org
Plasmid Curing and Transformation
Plasmid curing and transformation experiments have provided clear evidence that this compound production is encoded by a plasmid in Lactobacillus acidophilus M46. Plasmid-curing studies suggested that the production of this compound is encoded by the 14-kb plasmid pCV461 in Lactobacillus acidophilus M46. scite.airesearchgate.netresearchgate.netoup.com Loss of this plasmid from the original producer strain M46 resulted in the loss of this compound production, although immunity to this compound was not lost concurrently. scite.airesearchgate.netoup.com Analysis of culture supernatants from the mutant strain lacking pCV461 showed the absence of a substance with this compound activity, which was present in the original producer strain. scite.airesearchgate.netoup.com
To definitively demonstrate that this compound is encoded by pCV461, the plasmid was marked in vivo. scite.airesearchgate.netoup.com This was achieved by integrating an erythromycin (B1671065) resistance marker from plasmid pE194, present on pUC19 containing a 1.4-kb HindIII fragment of pCV461, into pCV461. scite.airesearchgate.netoup.com The introduction of this recombinant plasmid into the mutant strain M46A2 (lacking pCV461) or into Lactobacillus plantarum via transformation resulted in erythromycin-resistant transformants that produced this compound. scite.airesearchgate.netoup.com These results unambiguously demonstrated that this compound is encoded by pCV461. scite.airesearchgate.netoup.com
Bioinformatic Tools for Sequence Alignment and Homology Modeling (e.g., BLAST, Clustal W, SWISS-MODEL)
Bioinformatic tools are indispensable for analyzing sequence data and predicting protein structures. Tools such as BLAST, Clustal W, and SWISS-MODEL have been utilized in this compound research.
BLAST (Basic Local Alignment Search Tool) is used to identify similar sequences in databases. ugr.esquora.com It has been used to identify similar sequences to the this compound precursor peptide sequence, employing a threshold of 40% identity. nih.gov BLAST searches have also identified putative subgroup II circular bacteriocins. ualberta.caualberta.ca
Clustal W is a widely used program for performing multiple sequence alignments of nucleotide or amino acid sequences. nih.govugr.esquora.comresearchgate.net It was used for sequence alignment in the study elucidating the solution structure of this compound. nih.gov Multiple sequence alignments using Clustal W have been performed for subgroup II circular bacteriocins. researchgate.net
SWISS-MODEL is a web-based expert system for automated protein homology modeling. Homology modeling predicts the three-dimensional structure of a protein based on the known structure of a related protein (template). nih.gov Three-dimensional structure homology modeling was performed using the SWISS-MODEL server, where the sequences of gassericin A and butyrivibriocin AR10 were fitted onto the structure of this compound. nih.gov Predicted structures of gassericin A and butyrivibriocin AR10 were derived from homology modeling using the structure of this compound as the template. nih.gov Homology modeling has also been used to suggest that a common structural motif may be shared among broad-spectrum leaderless bacteriocins, despite variations in their sequence identities and lengths. ualberta.caualberta.ca
Antimicrobial Activity Assays (e.g., Colony Overlay Activity Assay, Liquid Culture Inhibition Assays)
Antimicrobial activity assays are fundamental for evaluating the inhibitory effect of this compound against target microorganisms. Various methods are employed, including colony overlay activity assays and liquid culture inhibition assays.
The colony overlay activity assay is a common method for screening the antimicrobial activity of bacteriocin-producing strains. weebly.comfrontiersin.org This assay typically involves a two-layer agar (B569324) plate. frontiersin.org The bottom layer supports the growth of the bacteriocin-producing strain, while the top layer is seeded with the indicator strain. frontiersin.org Inhibition is observed as a clear zone around the colony of the producer strain where the growth of the indicator strain is inhibited. weebly.comfrontiersin.org This method can be used to qualitatively assess activity and can also be adapted for quantitative analysis by using serial dilutions. weebly.com For this compound, the indicator strain Carnobacterium divergens LV13 has been used in activity assays. nih.gov The colony overlay activity assay has been used to assess the antimicrobial activity of this compound and its variants, showing inhibition zones against sensitive strains like Lactobacillus sake ATCC 15521. frontiersin.org
Liquid culture inhibition assays involve testing the ability of a bacteriocin to inhibit the growth of target microorganisms in liquid media. This can be done using methods like the microbroth dilution method, which allows for the determination of the minimum inhibitory concentration (MIC). mdpi.comtandfonline.com While the provided text specifically mentions liquid culture inhibition assays in the context of other acidocins (Acidocin A and Acidocin 8912) mdpi.com, the principle is applicable to this compound for quantifying its inhibitory potency against various sensitive bacteria. This compound has been reported to inhibit certain Gram-positive bacteria, including Clostridium sporogenes C22/10, Listeria monocytogenes L2, and Brochothrix thermosphacta 39. scite.airesearchgate.net
Here is a summary of some indicator strains reported to be inhibited by this compound:
| Indicator Strain | Reference |
| Carnobacterium divergens LV13 | nih.gov |
| Clostridium sporogenes C22/10 | scite.airesearchgate.net |
| Listeria monocytogenes L2 | scite.airesearchgate.net |
| Brochothrix thermosphacta 39 | scite.airesearchgate.net |
| Lactobacillus sake ATCC 15521 | frontiersin.org |
Table: Indicator Strains Inhibited by this compound
| Method | Application in this compound Research | Key Findings |
| NMR Spectroscopy | Elucidating the 3D solution structure in detergent micelles. nih.govasm.orgualberta.canih.govualberta.cascite.ai | Revealed a circular peptide with four α-helices forming a globular bundle with a central pore. nih.govasm.orgualberta.canih.govualberta.cascite.ai First 3D structure for a subgroup II circular bacteriocin. asm.orgualberta.canih.govualberta.cascite.ai |
| CD Spectroscopy | Assessing secondary structure content in different environments. nih.gov | Indicated a highly structured peptide with significant α-helicity in SDS and DPC micelles (~56-57%). nih.gov |
| DNA Sequencing of Gene Clusters | Determining the nucleotide sequence and organization of the genes involved in this compound biosynthesis. nih.gov | Identified the aciBCADITE gene cluster on plasmid pCV461, similar to the gassericin A gene cluster. nih.govresearchgate.net |
| Plasmid Curing and Transformation | Demonstrating that this compound production is plasmid-encoded. scite.airesearchgate.netresearchgate.netoup.com | Showed that loss of plasmid pCV461 results in loss of this compound production and that transformation with marked pCV461 restores production. scite.airesearchgate.netoup.com |
| Bioinformatic Tools (BLAST, Clustal W, SWISS-MODEL) | Sequence similarity searches, multiple sequence alignments, and homology modeling. nih.govualberta.caualberta.caresearchgate.netugr.esquora.comresearchgate.net | Identified similar bacteriocin sequences, aligned the this compound gene cluster, and predicted structures of related bacteriocins. nih.govualberta.caualberta.caresearchgate.net |
| Antimicrobial Activity Assays | Evaluating the inhibitory spectrum and potency of this compound. nih.govscite.airesearchgate.netweebly.comfrontiersin.orgmdpi.com | Demonstrated inhibition against various Gram-positive bacteria and provided methods for assessing activity (e.g., colony overlay). nih.govscite.airesearchgate.netweebly.comfrontiersin.org |
Table: Summary of Methodological Approaches in this compound Research
Q & A
Q. How can bioinformatics tools predict this compound’s ecological impact in complex microbial communities?
- Methodology : Use metagenomic sequencing to track acdB persistence in fecal microbiomes post-probiotic administration. Pair with network analysis to identify shifts in microbial interactions .
- Limitations : Account for horizontal gene transfer risks by screening for mobile genetic elements near acdB loci .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
